2-Deoxy-2-trifluoroacetamido-D-glucose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

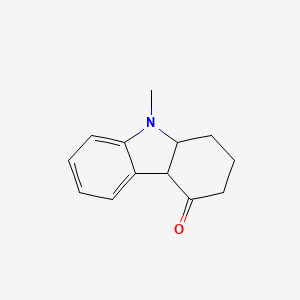

2-Deoxy-2-trifluoroacetamido-D-glucose is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It shares a structural similarity with D-glucose, with the key distinction being the replacement of the hydroxyl group at the C-2 position with a trifluoroacetamido group .

Biochemical Analysis

Biochemical Properties

2-Deoxy-2-trifluoroacetamido-D-glucose, due to its structural similarity to glucose, can inhibit glycolysis . It is phosphorylated by hexokinase to 2-DG-P which cannot be further metabolized by phosphoglucose isomerase . This leads to the accumulation of 2-DG-P in the cell and the depletion in cellular ATP .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to induce autophagy, increase ROS production, and activate AMPK . It also has the potential to inhibit N-glycosylation in mammalian cells and other systems, and as such induces ER stress and the Unfolded Protein Response (UPR) pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves its actions on hexokinase, the rate-limiting step of glycolysis . It is phosphorylated by hexokinase to 2-DG-P which cannot be further metabolized by phosphoglucose isomerase . This leads to the accumulation of 2-DG-P in the cell and the depletion in cellular ATP .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and can be stored at -20° C .

Transport and Distribution

This compound is taken up by the glucose transporters of the cell . Therefore, cells with higher glucose uptake, for example, tumor cells, have also a higher uptake of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Deoxy-2-trifluoroacetamido-D-glucose can be synthesized through the reaction of trifluoroacetic acid with 2-deoxy-D-glucose. The reaction typically involves the formation of an acetal, which yields aldehydes and can be used to form glycosidic bonds .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally involves standard organic synthesis techniques, including the use of trifluoroacetic acid and controlled reaction conditions to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2-trifluoroacetamido-D-glucose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to yield aldehydes.

Substitution: The trifluoroacetamido group can participate in substitution reactions, forming glycosidic bonds.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid and other organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include aldehydes and glycosidic bonds, which are crucial for various biochemical applications .

Scientific Research Applications

2-Deoxy-2-trifluoroacetamido-D-glucose has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Deoxy-2-trifluoroacetamido-D-glucose involves its role as a glucose analog. It disrupts glycolysis by targeting hexokinase, the rate-limiting step in glycolysis. Once phosphorylated by hexokinase, it accumulates in the cell, depleting cellular ATP and inhibiting further glycolytic activity . This mechanism is particularly relevant in cancer research, where it is used to starve cancer cells of energy .

Comparison with Similar Compounds

Similar Compounds

2-Deoxy-D-glucose: A glucose analog that also disrupts glycolysis by targeting hexokinase.

N-Trifluoroacetyl-D-glucosamine: Shares structural similarities with 2-Deoxy-2-trifluoroacetamido-D-glucose and is used in similar biochemical applications.

Uniqueness

This compound is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical properties and reactivity compared to other glucose analogs. This uniqueness makes it valuable in specific biochemical and medical research applications .

Properties

CAS No. |

36875-26-0 |

|---|---|

Molecular Formula |

C₈H₁₂F₃NO₆ |

Molecular Weight |

275.18 |

Synonyms |

N-Trifluoroacetyl-D-Glucosamine |

Origin of Product |

United States |

Q1: What is the main application of 2-deoxy-2-trifluoroacetamido-D-glucose highlighted in the research?

A1: The research focuses on utilizing this compound as a starting material in a one-pot synthesis to create a variety of di-O-cyclohexylidene derivatives. Specifically, the research demonstrates that reacting this compound with either 1,1-dimethoxycyclohexane or 1,1-dibenzyloxycyclohexane in the presence of p-toluenesulfonic acid leads to the formation of the corresponding 1,1-dimethyl or 1,1-dibenzyl acetals of 2-(acylamino)-3,4:5,6-di-O-cyclohexylidene-2-deoxy-aldehydo-D-glucose. [] These derivatives can be further modified, highlighting the potential of this synthetic route for creating a range of complex carbohydrates. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)

![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)

![2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)